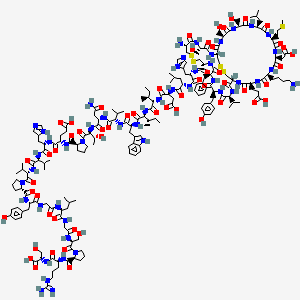![molecular formula C20H17NO8 B569756 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide CAS No. 115747-16-5](/img/structure/B569756.png)
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is a derivative of tetracycline, a broad-spectrum antibiotic that has been widely used since its discovery in the 1940s. Tetracyclines are known for their effectiveness against a variety of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound, like other tetracyclines, inhibits protein synthesis in bacteria, making it a valuable tool in the treatment of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[88001,703,8012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide can be synthesized through the chemical modification of tetracyclineThis modification can be achieved through various chemical reactions, including halogenation and subsequent substitution reactions .
Industrial Production Methods: Industrial production of lumitetracycline involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria to produce tetracycline, which is then extracted and purified. The purified tetracycline undergoes chemical modification to introduce the luminescent group, resulting in lumitetracycline .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the luminescent properties of lumitetracycline.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the lumitetracycline molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation followed by nucleophilic substitution is a common method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in studying cellular processes due to its luminescent properties.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of new materials with luminescent properties.
Mecanismo De Acción
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to a bacteriostatic effect, preventing bacterial growth and replication . The luminescent properties of lumitetracycline also make it useful in imaging applications, where it can be used to visualize cellular processes .
Comparación Con Compuestos Similares
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is unique among tetracyclines due to its luminescent properties. Similar compounds include:
Tetracycline: The parent compound, widely used as an antibiotic.
Doxycycline: A tetracycline derivative with improved pharmacokinetics.
Minocycline: Known for its enhanced activity against resistant bacteria.
Tigecycline: A glycylcycline with broad-spectrum activity.
This compound’s uniqueness lies in its ability to serve as both an antibiotic and a fluorescent probe, making it valuable in both therapeutic and research settings .
Propiedades
Número CAS |
115747-16-5 |
|---|---|
Fórmula molecular |
C20H17NO8 |
Peso molecular |
399.355 |
InChI |
InChI=1S/C20H17NO8/c1-18(28)6-3-2-4-8(22)10(6)14(24)19-9(18)5-7-12(19)13(23)11(16(21)26)15(25)20(7,29)17(19)27/h2-4,7,9,12,22,25,28-29H,5H2,1H3,(H2,21,26) |
Clave InChI |
IUWYWEZCCXQGEG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C4C2(C(=O)C5=C1C=CC=C5O)C(=O)C3(C(=C(C4=O)C(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,7-oxo-,(R)-(9CI)](/img/new.no-structure.jpg)
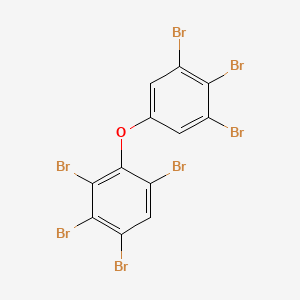
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)
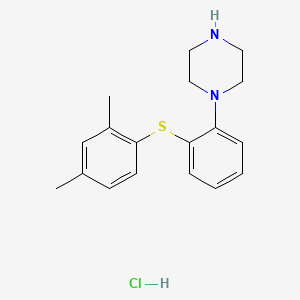
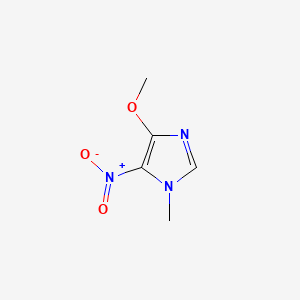
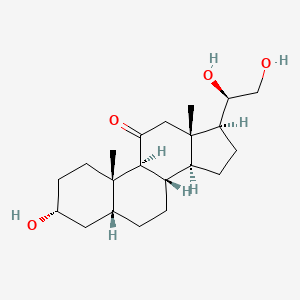
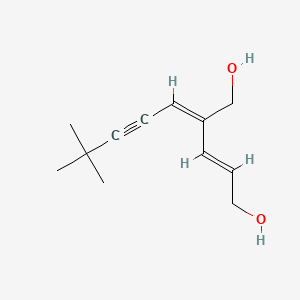
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
